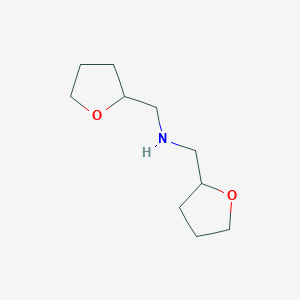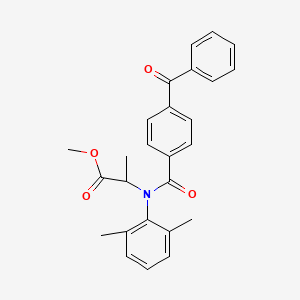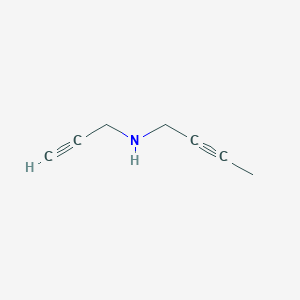
Di(2-Tetrahydrofurylmethyl)amine
Descripción general
Descripción
Di(2-Tetrahydrofurylmethyl)amine, also known as 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-, is an organic compound with the molecular formula C10H19NO2. This compound is characterized by the presence of two tetrahydrofuran rings attached to a central amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(2-Tetrahydrofurylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of tetrahydrofurfurylamine with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride. This method yields the desired compound with high purity and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The use of mechanochemical methods, such as ball milling, has been explored to enhance the efficiency and environmental sustainability of the synthesis . These methods minimize the use of solvents and reduce energy consumption, making them attractive for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Di(2-Tetrahydrofurylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines .
Aplicaciones Científicas De Investigación
Di(2-Tetrahydrofurylmethyl)amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Di(2-Tetrahydrofurylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofurfurylamine: A related compound with a single tetrahydrofuran ring.
2-Furanmethanamine: Another similar compound with a furan ring instead of tetrahydrofuran.
Bis(2-tetrahydrofurfuryl)amine: A compound with two tetrahydrofuran rings but different connectivity
Uniqueness
Di(2-Tetrahydrofurylmethyl)amine is unique due to its dual tetrahydrofuran rings, which confer distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a versatile intermediate in chemical reactions .
Propiedades
IUPAC Name |
1-(oxolan-2-yl)-N-(oxolan-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEPBZLOVVHVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968097 | |
| Record name | 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-16-8 | |
| Record name | NSC6772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC425 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1656510.png)
![5-[Methyl(1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1656511.png)
![(4R)-2-amino-4-(2,3-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656513.png)
![(Z)-3-(4-butoxyphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B1656515.png)
![(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B1656516.png)
![(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile](/img/structure/B1656518.png)
![4,6-dimethyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B1656519.png)
![N-[2-chloro-4-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B1656521.png)

![3-[2-(3,4-Dimethoxyphenyl)ethylamino]cyclopent-2-en-1-one](/img/structure/B1656523.png)
![1-[4-(3-Methylphenoxy)butyl]pyrrolidine](/img/structure/B1656524.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazol-3-ium chloride](/img/structure/B1656528.png)

